- tert-Butylacetylene revisited. Improved synthesis. Methyl migration during brominationJournal of Organic Chemistry, 1973, 38(7), 1367-9,
Cas no 917-92-0 (3,3-Dimethyl-1-butyne)

3,3-Dimethyl-1-butyne 化学的及び物理的性質
名前と識別子
-
- 3,3-Dimethyl-1-butyne
- 3-3'-Dimethyl-1-Butyne
- (CH3)3CCequivCH
- 3,3,3-Trimethylpropyne
- 3,3-dimethyl-but-1-yne
- 3,3-Dimethylbutyne
- 1-BUTYNE, 3,3-DIMETHYL-
- 1,2-DIMETHYL-1,4-CYCLOHEXADIENE
- 3,3-DIMETHYLBUTYNE-1
- TERT-BUTYLACETYLENE
- T-BUTYL ACETYLENE
- 3,3-DIMETHYL-1-BUTYNE(INTERMEDIATE OF TERBINAFINE)
- 1-Butyne, 3,3-dimethyl- (6CI, 8CI, 9CI)
- 3,3-DIMETHYL-1-BUTYNE(TERT-BUTYLACETYLENE)
- TERT-BUTYLETHYNE
- 3,3-dimethylbut-1-yne
- : 3,3-Dimethyl-1-butyne
- 3,3-Dimethyl-1-butyne (ACI)
- 2,2-Dimethyl-3-butyne
- Neohexyne
- EN300-83192
- MFCD00008852
- DTXCID20161162
- PX4NL23U52
- J-511081
- CHEMBL1908221
- 3.3-dimethyl-1-butyne
- (CH3)3CC.$.CH
- EC 213-035-3
- EINECS 213-035-3
- B1114
- 3,3-dimethyl- 1-butyne
- DTXSID70238671
- F15435
- DB-006265
- NS00005046
- t-Butylacetylene
- AKOS015841094
- 917-92-0
- tert-butyl acetylene
- UNII-PX4NL23U52
- A844068
- BDBM50027798
- tert-butylacetylide
- 51730-68-8
- 3,3Dimethylbutyne
- 3, 3-dimethyl-but-1-yne
- F0001-2465
- 3,3-Dimethyl-1-butyne, 98%
- tert-butylacetyiene
- 1-BUTYNE,3,3-DIMETHYL-
- tertbutylacetylene
- 2,2-dimethyl-but-3-yne
- 3,3-dimethyl-but-l-yne
-
- MDL: MFCD00008852
- インチ: 1S/C6H10/c1-5-6(2,3)4/h1H,2-4H3
- InChIKey: PPWNCLVNXGCGAF-UHFFFAOYSA-N
- ほほえんだ: C#CC(C)(C)C
- BRN: 1697100
計算された属性
- せいみつぶんしりょう: 82.07825g/mol
- ひょうめんでんか: 0
- XLogP3: 2.2
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 回転可能化学結合数: 1
- どういたいしつりょう: 82.07825g/mol
- 単一同位体質量: 82.07825g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 6
- 複雑さ: 73.9
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 0.667 g/mL at 25 °C(lit.)
- ゆうかいてん: −78 °C (lit.)
- ふってん: 38°C
- フラッシュポイント: 華氏度:-13°f
摂氏度:-25°c - 屈折率: n20/D 1.374(lit.)
- すいようせい: Miscible with chloroform, benzene and toluene. Immiscible with water.
- あんていせい: Stable, but highly flammable. Readily forms explosive mixtures with air. Note low flash point.
- PSA: 0.00000
- LogP: 1.66570
- じょうきあつ: 7.88 psi ( 20 °C)
- かんど: 熱に敏感である
- ようかいせい: 未確定
3,3-Dimethyl-1-butyne セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H224,H315,H319,H335
- 警告文: P210,P261,P305+P351+P338
- 危険物輸送番号:UN 3295 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 12-36/37/38
- セキュリティの説明: S3-S16-S26-S33-S7/9
-
危険物標識:
- 危険レベル:3
- 包装グループ:II
- 包装等級:I
- リスク用語:R12; R36/37/38
- セキュリティ用語:3
- ちょぞうじょうけん:0-10°C
3,3-Dimethyl-1-butyne 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関番号:
2942000000
3,3-Dimethyl-1-butyne 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B692120-5g |
tert-Butylethyne |
917-92-0 | 5g |
$ 138.00 | 2023-09-08 | ||
Oakwood | 134000-25g |
3,3-Dimethyl-1-butyne |
917-92-0 | 97% | 25g |
$103.00 | 2024-07-19 | |
Enamine | EN300-83192-5.0g |
3,3-dimethylbut-1-yne |
917-92-0 | 95.0% | 5.0g |
$72.0 | 2025-03-21 | |
Life Chemicals | F0001-2465-5g |
3,3-DIMETHYL-1-BUTYNE |
917-92-0 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017420-5ml |
3,3-Dimethyl-1-butyne |
917-92-0 | 95% | 5ml |
¥61 | 2024-05-21 | |
Cooke Chemical | A3157412-500ml |
3,3-Dimethyl-1-butyne |
917-92-0 | 96% | 500ml |
RMB 1252.80 | 2025-02-20 | |
Apollo Scientific | OR11141-25g |
3,3-Dimethylbut-1-yne |
917-92-0 | 25g |
£195.00 | 2025-02-19 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14013-25g |
3,3-Dimethyl-1-butyne, 98% |
917-92-0 | 98% | 25g |
¥5693.00 | 2023-04-13 | |
Apollo Scientific | OR11141-500g |
3,3-Dimethylbut-1-yne |
917-92-0 | 500g |
£945.00 | 2025-02-19 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017420-100ml |
3,3-Dimethyl-1-butyne |
917-92-0 | 95% | 100ml |
¥428 | 2024-05-21 |
3,3-Dimethyl-1-butyne 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Ammonium chloride Solvents: Water
- A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approachTetrahedron Letters, 2000, 41(21), 4007-4009,
ごうせいかいろ 3
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
- A Practical Preparation of Terminal Alkynes from AldehydesJournal of Organic Chemistry, 2000, 65(6), 1889-1891,
ごうせいかいろ 4
ごうせいかいろ 5
- Removal of water - a factor influencing the synthesis of alkynes in a phase-transfer catalyzed β-elimination reactionPolish Journal of Chemistry, 2008, 82(5), 1051-1057,
ごうせいかいろ 6
- Small rings. 38. Tetra-tert-butyltetrahedraneChemische Berichte, 1981, 114(12), 3965-87,
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
- Vinyl triflates in synthesis. I. tert-ButylacetyleneJournal of Organic Chemistry, 1974, 39(4), 581-2,
ごうせいかいろ 10
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Rh(I)-catalyzed addition of alkenylzirconocene chlorides to aldimine derivativesTetrahedron Letters, 2003, 44(5), 923-926,
ごうせいかいろ 11
1.2 Reagents: Ammonium chloride Solvents: Water
- An Alternative Approach for the Conversion of Aldehydes to Terminal AlkynesJournal of Organic Chemistry, 1999, 64(18), 6918-6920,
ごうせいかいろ 12
- Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynesJournal of the Chemical Society, 1994, (10), 1281-4,
ごうせいかいろ 13
- Alkylation of acetylene by tert-butyl alcoholRussian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2002, 51(11), 2134-2135,
ごうせいかいろ 14
ごうせいかいろ 15
1.2 Reagents: Sodium methoxide Catalysts: 1,2-Bis(bromomethyl)benzene Solvents: Dimethyl sulfoxide ; 2 h, < 30 °C → 30 °C
- Regioselective synthesis of novel heterophanes from 4-amino-triazolesIndian Journal of Chemistry, 2004, (3), 670-673,
ごうせいかいろ 16
- Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compoundsSynlett, 2009, (4), 558-561,
ごうせいかいろ 17
1.2 Reagents: Ammonium chloride
- Iron(I)-induced demethanation of tert-butyl-substituted nitriles in the gas phase. A case of remote functionalization of carbon-carbon bondsJournal of the American Chemical Society, 1988, 110(18), 5986-93,
ごうせいかいろ 18
ごうせいかいろ 19
- Industrial-scale manufacture of 3,3-dimethyl-1-butyne and (2E)-1-chloro-6,6-dimethyl-2-hepten-4-yne, intermediates used in the pharmaceutical industryChemik, 2007, 60,,
ごうせいかいろ 20
1.2 2 h, 0 - 5 °C; 9 h, rt
1.3 Solvents: Water ; 30 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.5 Reagents: Sodium methoxide Catalysts: 6,7,8,9-Tetrahydro-15,18-epoxydibenzo[b,h][1,10,5,6]dioxadiazacyclotetradecine Solvents: Dimethyl sulfoxide ; 2 h, 30 °C
- Synthesis and structural studies of novel 1,3,4-oxadiazolophanesIndian Journal of Chemistry, 2003, (2), 397-400,
3,3-Dimethyl-1-butyne Raw materials
- 2-Butanol, 1,1-dichloro-3,3-dimethyl-, 2-methanesulfonate
- Butane, 1-bromo-1-chloro-3,3-dimethyl-
- 1,1-DICHLORO-3,3-DIMETHYLBUTANE
- 2-Butanol, 1,1,1-trichloro-3,3-dimethyl-, 2-methanesulfonate
- 3,3-Dimethyl-1-(triphenylphosphoranylidene)butan-2-one
- 2,2-dichloro-3,3-dimethylbutane
- N-Benzylidene-4-methylbenzenesulfonamide
- Methanesulfonic acid, trifluoro-, 2,2-dimethyl-1-methylenepropyl ester
- 1-Butene, 1,1-dichloro-3,3-dimethyl-
- 2-Chloro-3,3-dimethyl-1-butene
- Butane,1,2-dibromo-3,3-dimethyl-
3,3-Dimethyl-1-butyne Preparation Products
3,3-Dimethyl-1-butyne サプライヤー
3,3-Dimethyl-1-butyne 関連文献
-
Kevin P. McGowan,Matthew E. O'Reilly,Ion Ghiviriga,Khalil A. Abboud,Adam S. Veige Chem. Sci. 2013 4 1145
-
2. Reactions of co-ordinated ligands. Part 39. The synthesis of carbyne complexes from alkyne molybdenum and tungsten cations; formation and crystal structures of [Mo(CCH2But){P(OMe)3}2(η-C5H5)] and [Mo{C(SiMe3)CH2}{P(OMe)3}2(η5-C9H7)]Stephen R. Allen,Robert G. Beevor,Michael Green,A. Guy Orpen,Kathleen E. Paddick,Ian D. Williams J. Chem. Soc. Dalton Trans. 1987 591
-
Haoxiang Zhang,Lin Guo,Chao Yang,Wujiong Xia Org. Biomol. Chem. 2023 21 5189
-
Hongling Li,Min Yang,Xia Zhang,Liang Yan,Jing Li,Yanxing Qi New J. Chem. 2013 37 1343
-
5. Bromide assisted addition of hydrogen bromide to alkynes and allenesHilton M. Weiss,Kim M. Touchette J. Chem. Soc. Perkin Trans. 2 1998 1523
-
Han-Ying Liu,Samuel E. Neale,Michael S. Hill,Mary F. Mahon,Claire L. McMullin Chem. Sci. 2023 14 2866
-
Kyu Sang Chio,Moon Kyeu Park,Byung Hee Han J. Chem. Res. (S) 1998 518
-
8. Reactions of co-ordinated ligands. Part 19. Insertion reactions of acetylenes, methylenecyclopropane, and buta-1,3-diene with tricarbonyl(η5-indenyl)methylmolybdenum and dicarbonyl(η5-indenyl)methylironMartin Bottrill,Michael Green J. Chem. Soc. Dalton Trans. 1979 820
-
9. Reactions of co-ordinated ligands. Part 41. Synthesis and reactions of cationic functionalised alkyne molybdenum complexes; formation of carbyne and vinylidene complexes and crystal structure of [Mo(CCHPh)Br{P(OMe)3}2(η-C5H5)]Robert G. Beevor,Michael Green,A. Guy Orpen,Ian D. Williams J. Chem. Soc. Dalton Trans. 1987 1319
-
Hao Wu,Yu Liu,Ming-xing He,Hao Wen,Wei Cao,Ping Chen,Yu Tang Org. Biomol. Chem. 2019 17 8408
3,3-Dimethyl-1-butyneに関する追加情報
3,3-Dimethyl-1-Butyne: A Comprehensive Overview
3,3-Dimethyl-1-butyne, also known by its CAS number 917-92-0, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a terminal alkyne with a unique structure that makes it highly versatile for various applications. In recent years, advancements in synthetic methodologies and its utilization in cutting-edge research have further solidified its importance in the chemical industry.
The molecular structure of 3,3-dimethyl-1-butyne consists of a triple bond between the first and second carbon atoms, with two methyl groups attached to the third carbon atom. This arrangement not only imparts stability to the molecule but also facilitates its reactivity under specific conditions. The compound exists as a colorless liquid at room temperature and is sparingly soluble in water, making it suitable for a wide range of chemical reactions.
One of the most notable applications of 3,3-dimethyl-1-butyne is in the synthesis of complex organic molecules. Researchers have employed this compound as a key intermediate in the construction of biologically active compounds, such as pharmaceutical agents and agrochemicals. Its ability to undergo various catalytic reactions, including hydrocyanation and alkylation, has made it an indispensable tool in modern organic synthesis.
Recent studies have highlighted the potential of 3,3-dimethyl-1-butyne in the development of advanced materials. For instance, its use as a precursor for carbon nanomaterials has opened new avenues in nanotechnology. By leveraging its triple bond reactivity, scientists have successfully synthesized graphene-like structures and other carbon-based nanomaterials with exceptional electronic properties.
In addition to its role in material science, 3,3-dimethyl-1-butyne has found applications in catalysis. The compound serves as an effective ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes. Its ability to stabilize metal centers makes it particularly useful in asymmetric catalysis, where enantioselective outcomes are desired.
The synthesis of 3,3-dimethyl-1-butyne has also been a focal point of recent research efforts. Traditional methods involve the dehydrohalogenation of 3,3-dimethyl-1-butyldiol or the reaction of 2-pentanone with ammonia under specific conditions. However, novel approaches utilizing transition metal catalysts have emerged, offering more efficient and environmentally friendly routes to this compound.
In conclusion, 3,3-dimethyl-1-butyne, with its CAS number 917-92-0, stands as a pivotal compound in contemporary chemistry. Its diverse applications across organic synthesis, materials science, and catalysis underscore its significance in both academic and industrial settings. As research continues to uncover new potentials for this compound, it is poised to play an even more critical role in shaping future advancements in chemistry and related disciplines.
917-92-0 (3,3-Dimethyl-1-butyne) 関連製品
- 124745-77-3(Cyclopropane,1-(3,3-dimethyl-1-butyn-1-yl)-1-methyl-)
- 108490-21-7(5,5-dimethylhex-1-yne)
- 17553-35-4(3,7-Decadiyne,2,2,5,5,6,6,9,9-octamethyl-)
- 116503-39-0(3,6-Nonadiyne,2,2,5,5,8,8-hexamethyl-)
- 999-78-0(4,4-Dimethyl-2-pentyne)
- 917-92-0(3,3-Dimethyl-1-butyne)
- 163332-93-2(Pentacyclo[4.2.0.02,5.03,8.04,7]octane,ethynyl-)
- 6746-94-7(Cyclopropylacetylene)
- 40276-93-5(3-Methyl-1-hexyne)
- 1219914-90-5(5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide)

